molecular formula C9H8F2O2 B1408327 3,4-Difluoro-5-methylphenylacetic acid CAS No. 1806269-80-6

3,4-Difluoro-5-methylphenylacetic acid

Cat. No.: B1408327
CAS No.: 1806269-80-6
M. Wt: 186.15 g/mol
InChI Key: UQNASUZYJQRHLK-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylphenylacetic acid: is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylphenylacetic acid typically involves the introduction of fluorine atoms and a methyl group onto a phenylacetic acid structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluoro-5-methylphenylacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols or aldehydes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: 3,4-Difluoro-5-methylphenylacetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets, making them valuable in drug discovery.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-methylphenylacetic acid exerts its effects depends on its specific application. In drug development, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and improving binding affinity. The methyl group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

  • 3,5-Difluorophenylacetic acid
  • 3,4-Difluoro-5-methoxyphenylacetic acid
  • 3,4-Difluoro-5-chlorophenylacetic acid

Comparison: 3,4-Difluoro-5-methylphenylacetic acid is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its chemical and physical properties compared to its analogs. For example, the methyl group can increase the compound’s hydrophobicity, while the fluorine atoms can enhance its metabolic stability. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-difluoro-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-2-6(4-8(12)13)3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNASUZYJQRHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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